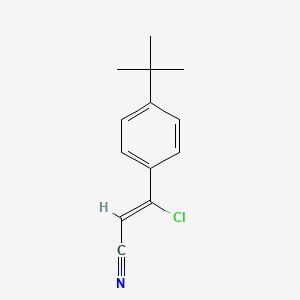

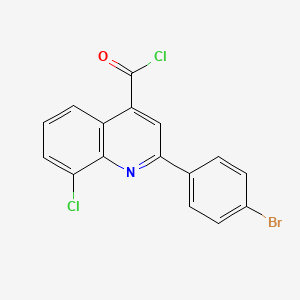

2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

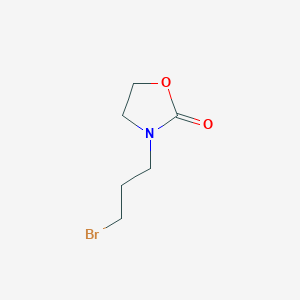

The compound is a complex organic molecule that contains a quinoline structure, a carbonyl chloride group, and bromophenyl group . Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. Carbonyl chloride groups are highly reactive due to the presence of a good leaving group (Cl-), which makes them useful in various chemical reactions. Bromophenyl groups are aromatic compounds where a bromine atom is attached to a phenyl group .

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by spectroanalytical data such as NMR and IR . These techniques provide information about the types of atoms in the molecule and their connectivity .Chemical Reactions Analysis

Again, while specific reactions involving “2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride” are not available, similar compounds often undergo electrophilic aromatic substitution reactions . The presence of the carbonyl chloride group could make it a good electrophile for such reactions .科学的研究の応用

Synthesis and Characterization of Complexes : Xu et al. (2014) explored the synthesis and characterization of cyclopalladated 2-(4-bromophenyl)pyridine complexes. These complexes exhibited luminescence and were applied in coupling reactions of aryl chlorides containing hydroxymethyl, demonstrating potential in organic synthesis and materials science (Chen Xu et al., 2014).

Suzuki-Miyaura Coupling : Tagata and Nishida (2003) described the use of a phosphine ligand for the palladium charcoal-catalyzed Suzuki-Miyaura coupling of halopyridines and haloquinolines. This research underscores the role of this compound in facilitating important organic reactions (Tsuyoshi Tagata & M. Nishida, 2003).

Chlorination Studies : Cziáky (1991) investigated the chlorination of 2-chloroquinoline-3-carbaldehydes, providing insights into the preparation of chloroquinoline derivatives, which is crucial in the field of chemical synthesis (Z. Cziáky, 1991).

Organonickel Complexes : Isobe et al. (1980) studied the oxidative addition reactions of chloropyridines to form organonickel complexes, demonstrating the versatility of chloroquinolines in forming stable complexes with potential applications in catalysis (K. Isobe, Yukio Nakamura & S. Kawaguchi, 1980).

Optoelectronic and Charge Transport Properties : A study by Irfan et al. (2020) on hydroquinoline derivatives, closely related to chloroquinolines, explored their structural, electronic, optical, and charge transport properties. This research contributes to the understanding of these compounds in the development of multifunctional materials (A. Irfan et al., 2020).

Antimycobacterial and Photosynthetic Inhibiting Activity : Otevrel et al. (2013) prepared and characterized a series of 4-arylamino-7-chloroquinolinium chlorides, evaluating their antimycobacterial activity and inhibition of photosynthetic electron transport. This signifies the biological activity and potential applications of chloroquinolines in medical and agricultural research (J. Otevrel et al., 2013).

Cyclizations to Quinolines and Related Compounds : Vorbrüggen et al. (1990) demonstrated cyclization reactions leading to chloroquinoline derivatives. Such synthetic methods are fundamental in the development of new chemical entities (H. Vorbrüggen, B. Bohn & K. Krolikiewicz, 1990).

Anticorrosion Properties : A study by Pernak (1984) on the inhibition effect of various chlorides, including chloroquinoline derivatives, on the corrosion of carbon steel highlights the utility of these compounds in materials science, particularly in corrosion prevention (J. Pernak, 1984).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-(4-bromophenyl)-8-chloroquinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8BrCl2NO/c17-10-6-4-9(5-7-10)14-8-12(16(19)21)11-2-1-3-13(18)15(11)20-14/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHRBXDHFXQPGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8BrCl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1372796.png)

![4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1372797.png)

![Methyl 2-[(octan-2-yl)amino]benzoate](/img/structure/B1372798.png)